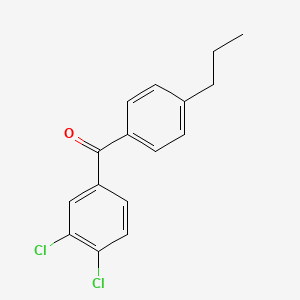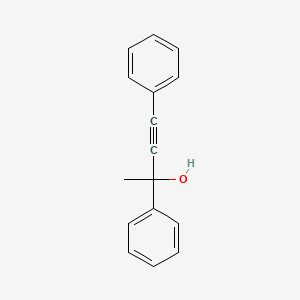
2,4-ジフェニルブト-3-イン-2-オール
概要
説明
2,4-Diphenylbut-3-yn-2-ol is an organic compound with the molecular formula C16H14O and a molecular weight of 222.289 g/mol. It is characterized by its structure, which includes a but-3-yn-2-ol core with two phenyl groups attached at the 2 and 4 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2,4-Diphenylbut-3-yn-2-ol has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that similar compounds, such as triarylyethylene pharmacophore, possess biological activities in estrogen-dependent disorders like breast cancer, infertility, osteoporosis, cns, cardiovascular or lipid malfunctions . These compounds, including tamoxifen, clomiphene, and broparoestrol, are called Selective Estrogen Receptor Modulators (SERMs) .
Mode of Action
Serms, which are structurally similar, are known to modulate the estrogen receptor’s activity . They can act as estrogen receptor agonists or antagonists depending on the tissue type .
Biochemical Pathways
Serms are known to affect various biochemical pathways related to estrogen signaling .
Pharmacokinetics
The compound’s molecular weight is 22228200 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Serms are known to have a variety of effects, including the potential to prevent osteoporosis and reduce the risk of breast cancer in postmenopausal women .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylbut-3-yn-2-ol typically involves the reaction of phenylacetylene with a suitable aldehyde or ketone under controlled conditions. One common method is the reaction of phenylacetylene with benzaldehyde in the presence of a base catalyst, such as sodium hydroxide, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,4-Diphenylbut-3-yn-2-ol may involve larger-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,4-Diphenylbut-3-yn-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 2,4-Diphenylbut-3-yn-2-ol can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
類似化合物との比較
4-Phenylbut-3-yn-2-ol
2,4-Diphenylbut-2-ene-1,4-diol
1,4-Diphenylbut-3-yn-1-ol
This comprehensive overview provides a detailed understanding of 2,4-Diphenylbut-3-yn-2-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2,4-diphenylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABQYUTWQPLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383169 | |
| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-69-7 | |
| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





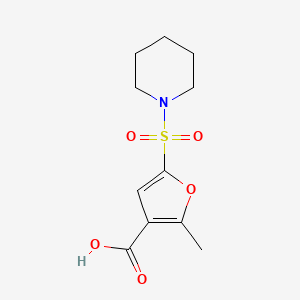


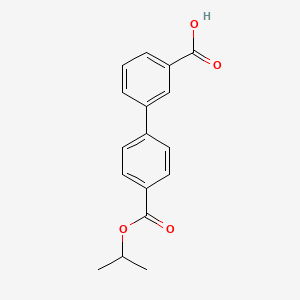
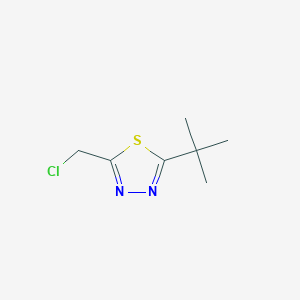
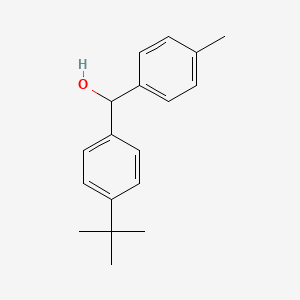
![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)

![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)

